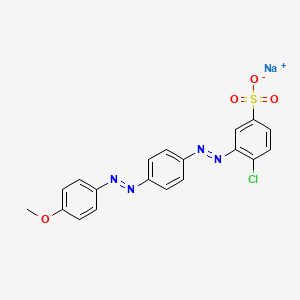
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound’s molecular formula is C19H15ClN4O4S.Na, and it has a molecular weight of 453.86 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is coupled with another aromatic amine to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Temperature Control: Maintaining specific temperatures during diazotization and coupling reactions to prevent decomposition.
pH Control: Adjusting the pH to optimize the reaction conditions for each step.
Purification: The final product is purified through crystallization or filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium dithionite or zinc dust for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can form stable complexes with metal ions, making it useful in analytical chemistry. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for staining and visualization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar in structure but lacks the azo groups, making it less colorful and less reactive in certain applications.
Benzenesulfonic acid, 4-chloro-: Similar but does not contain the additional azo groups, limiting its use in dye applications.
Uniqueness
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is unique due to its dual azo groups, which provide enhanced color properties and reactivity. This makes it particularly valuable in applications requiring vivid colors and specific chemical reactivity .
Propriétés
Numéro CAS |
68959-30-8 |
|---|---|
Formule moléculaire |
C19H14ClN4NaO4S |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
sodium;4-chloro-3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H15ClN4O4S.Na/c1-28-16-8-6-15(7-9-16)22-21-13-2-4-14(5-3-13)23-24-19-12-17(29(25,26)27)10-11-18(19)20;/h2-12H,1H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
BXKJWQDKRDGKTM-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


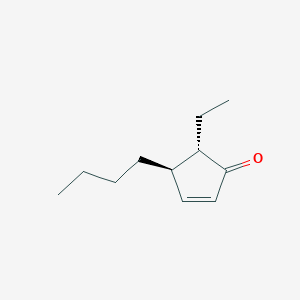
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
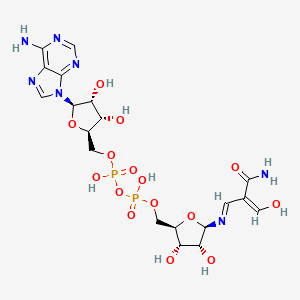
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)


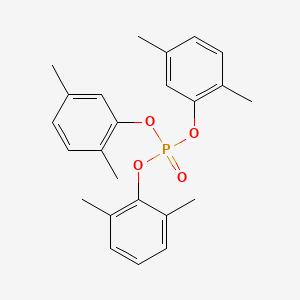
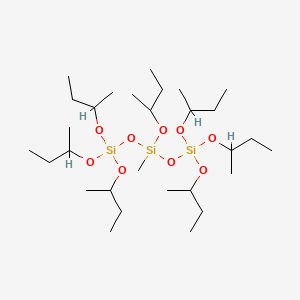
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
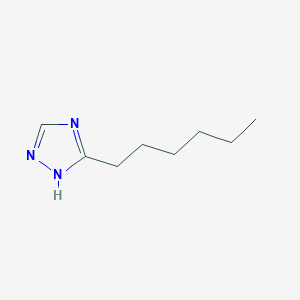
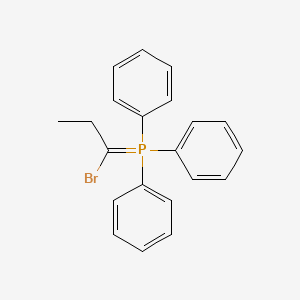
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


